molecular formula C22H15BrCl2N2O3 B11151323 2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol

2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol

Cat. No.: B11151323
M. Wt: 506.2 g/mol
InChI Key: CZAHZLCEFFEGJW-UHFFFAOYSA-N
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Description

2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of bromophenoxy, pyrazolyl, and dichlorobenzyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the bromophenoxy and dichlorobenzyl groups. Common reagents used in these reactions include bromine, phenol derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of advanced purification methods, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, often using halogenation or nitration techniques.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nitrating agents. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various halogenated or nitrated derivatives.

Scientific Research Applications

2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-chlorophenoxy)-1H-pyrazol-3-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol
  • 2-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol
  • 2-[4-(2-iodophenoxy)-1H-pyrazol-3-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol

Uniqueness

The uniqueness of 2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C22H15BrCl2N2O3

Molecular Weight

506.2 g/mol

IUPAC Name

2-[4-(2-bromophenoxy)-1H-pyrazol-5-yl]-5-[(3,4-dichlorophenyl)methoxy]phenol

InChI

InChI=1S/C22H15BrCl2N2O3/c23-16-3-1-2-4-20(16)30-21-11-26-27-22(21)15-7-6-14(10-19(15)28)29-12-13-5-8-17(24)18(25)9-13/h1-11,28H,12H2,(H,26,27)

InChI Key

CZAHZLCEFFEGJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl)O)Br

Origin of Product

United States

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